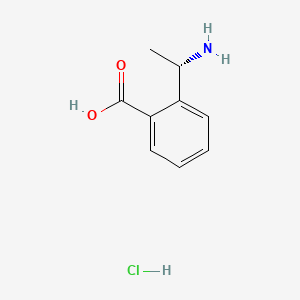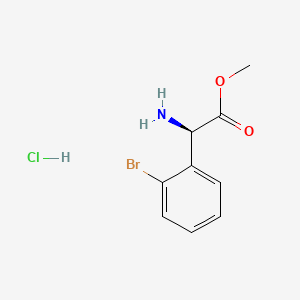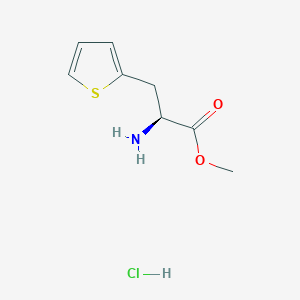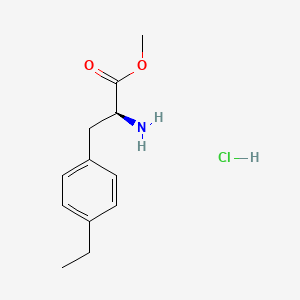
(2R)-2-(4-fluorophenyl)piperidine
説明
(2R)-2-(4-fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidines, which are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a fluorine atom on the phenyl ring makes this compound particularly interesting for various applications in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-fluorophenyl)piperidine typically involves the hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. This reaction is carried out in methanol with palladium hydroxide as a catalyst under high pressure of hydrogen gas. The resulting product is then purified through filtration and concentration to obtain this compound as a viscous oil .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(2R)-2-(4-fluorophenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
科学的研究の応用
(2R)-2-(4-fluorophenyl)piperidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Biological Research: It serves as a ligand for studying receptor-ligand interactions and as a tool for investigating the pharmacological properties of piperidine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of various fine chemicals.
作用機序
The mechanism of action of (2R)-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter receptors, leading to various pharmacological effects. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Some compounds similar to (2R)-2-(4-fluorophenyl)piperidine include:
- (2R)-2-(4-chlorophenyl)piperidine
- (2R)-2-(4-bromophenyl)piperidine
- (2R)-2-(4-methylphenyl)piperidine
Uniqueness
The presence of the fluorine atom in this compound distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes this compound particularly valuable in drug development and other scientific research applications .
特性
IUPAC Name |
(2R)-2-(4-fluorophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQQDIGGISSSQO-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427571 | |
| Record name | AC1OFB5V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187468-22-9 | |
| Record name | AC1OFB5V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1R)-1-aminoethyl]naphthalen-1-ol hydrochloride](/img/structure/B7947769.png)

![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride)](/img/structure/B7947775.png)

![[(1S)-1-(6-bromopyridin-2-yl)ethyl]azanium;chloride](/img/structure/B7947794.png)








![(2R)-2-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B7947841.png)
